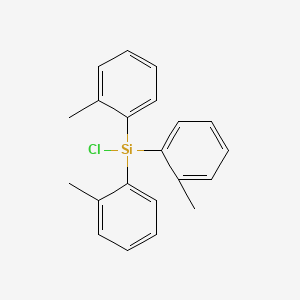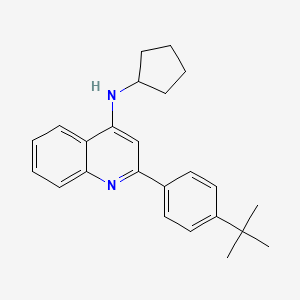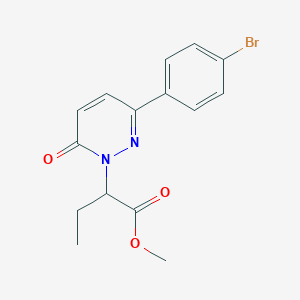
methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-ブロモフェニル)-6-オキソ-1(6H)-ピリダジニル)ブタン酸メチルは、ブロモフェニル基とブタン酸エステルで置換されたピリダジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(3-(4-ブロモフェニル)-6-オキソ-1(6H)-ピリダジニル)ブタン酸メチルの合成は、一般的に多段階の有機反応を伴います。一般的な方法には、最初にピリダジン環を形成し、続いて求電子置換反応によってブロモフェニル基を導入することが含まれます。最後のステップは、エステル化によってブタン酸基を導入します。
工業生産方法
この化合物の工業生産には、収率と純度を最大化する最適化された反応条件が含まれる場合があります。これには、触媒、制御された温度、および反応を促進する特定の溶媒の使用が含まれます。このプロセスには、最終生成物を得るための再結晶またはクロマトグラフィーなどの精製ステップも含まれる場合があります。
化学反応の分析
反応の種類
2-(3-(4-ブロモフェニル)-6-オキソ-1(6H)-ピリダジニル)ブタン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、酸素原子を除去したり、二重結合を単結合に変換したりするために使用できます。
置換: ブロモフェニル基の臭素原子は、他の求核剤と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: メトキシドナトリウム (NaOMe) や tert-ブトキシドカリウム (KOtBu) などの求核剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生じることがあり、一方、還元はアルコールやアルカンを生じることがあります。
科学研究への応用
2-(3-(4-ブロモフェニル)-6-オキソ-1(6H)-ピリダジニル)ブタン酸メチルは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用や代謝経路の研究に使用できます。
産業: ポリマーやコーティングなど、特定の特性を持つ材料の生産に使用できます。
科学的研究の応用
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
2-(3-(4-ブロモフェニル)-6-オキソ-1(6H)-ピリダジニル)ブタン酸メチルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ブロモフェニル基はπ-π相互作用に関与し、ピリダジン環は生物分子と水素結合を形成することができます。これらの相互作用は、酵素や受容体の活性を調節し、特定の生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
3-(4-ブロモフェニル)プロピオン酸メチル: 構造は似ていますが、ピリダジン環がありません。
2-ブロモ-3-(4-ブロモフェニル)プロピオン酸メチル: 追加の臭素原子を含みますが、ピリダジン環はありません。
独自性
2-(3-(4-ブロモフェニル)-6-オキソ-1(6H)-ピリダジニル)ブタン酸メチルは、ブロモフェニル基とピリダジン環の両方が存在するために独特です。これは、特定の化学的および生物学的特性をもたらします。この組み合わせにより、より単純な化合物では不可能な多様な用途と相互作用が可能になります。
類似化合物との比較
Similar Compounds
Methyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the pyridazine ring.
Methyl 2-bromo-3-(4-bromo-phenyl)propionate: Contains an additional bromine atom but does not have the pyridazine ring.
Uniqueness
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is unique due to the presence of both the bromophenyl group and the pyridazine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
特性
CAS番号 |
853333-96-7 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC名 |
methyl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]butanoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-13(15(20)21-2)18-14(19)9-8-12(17-18)10-4-6-11(16)7-5-10/h4-9,13H,3H2,1-2H3 |
InChIキー |
OSPXNJAPTXHQOK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


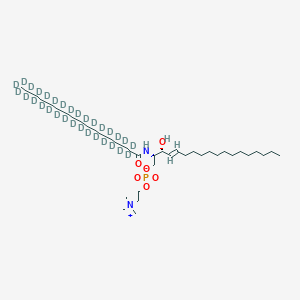
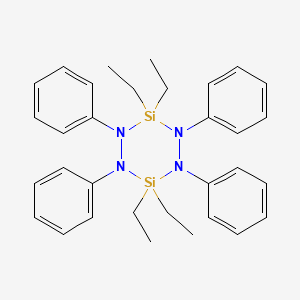

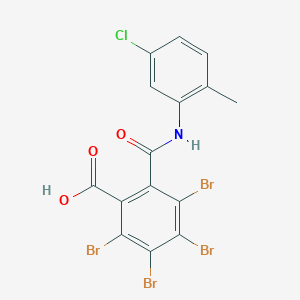

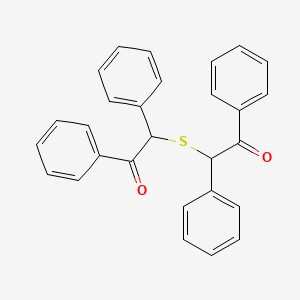



![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

